(2S)-2-methyl-3-sulfanylpropanoic acid
Overview
Description
(2S)-2-methyl-3-sulfanylpropanoic acid, also known as L-methionine, is an essential amino acid that plays a crucial role in various biological processes. It is a sulfur-containing amino acid and is one of the building blocks of proteins. This compound is vital for the synthesis of proteins and other important molecules in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-3-sulfanylpropanoic acid can be achieved through several methods. One common method involves the Strecker synthesis, which includes the reaction of methional with ammonia and hydrogen cyanide, followed by hydrolysis. Another method involves the enzymatic conversion of aspartic acid to this compound using specific enzymes.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-methyl-3-sulfanylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents can be used for substitution reactions, including alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S)-2-methyl-3-sulfanylpropanoic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various sulfur-containing compounds.
Biology: It plays a crucial role in protein synthesis and is involved in various metabolic pathways.
Medicine: It is used in the treatment of liver diseases and as a supplement to improve hair, skin, and nail health.
Industry: It is used in animal feed to ensure proper growth and development of livestock.
Mechanism of Action
The mechanism of action of (2S)-2-methyl-3-sulfanylpropanoic acid involves its incorporation into proteins during translation. It is also involved in the synthesis of other important molecules such as S-adenosylmethionine, which is a key methyl donor in various biochemical reactions. The sulfur atom in the compound plays a crucial role in its biological activity, including the formation of disulfide bonds in proteins.
Comparison with Similar Compounds
Similar Compounds
Cysteine: Another sulfur-containing amino acid that plays a similar role in protein synthesis.
Homocysteine: An intermediate in the metabolism of methionine and cysteine.
S-adenosylmethionine: A derivative of methionine that acts as a methyl donor in various biochemical reactions.
Uniqueness
(2S)-2-methyl-3-sulfanylpropanoic acid is unique due to its essential role in protein synthesis and its involvement in various metabolic pathways. Unlike cysteine, which can be synthesized in the body, this compound must be obtained from the diet, making it an essential amino acid.
Properties
IUPAC Name |
(2S)-2-methyl-3-sulfanylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-3(2-7)4(5)6/h3,7H,2H2,1H3,(H,5,6)/t3-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRDCHHESNJQIS-GSVOUGTGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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